

Sgc-CK2-1 solubility and preparation for experiments

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Application Notes and Protocols: SGC-CK2-1

These application notes provide detailed information and protocols for the use of **SGC-CK2-1**, a potent and highly selective inhibitor of Casein Kinase 2 (CK2), intended for researchers, scientists, and drug development professionals.

Physicochemical Properties and Solubility

SGC-CK2-1 is a pyrazolopyrimidine-based, ATP-competitive chemical probe with high selectivity for the human CK2 isoforms, CK2 α and CK2 α '.[1][2] Proper handling and storage are crucial for maintaining its stability and activity.

Table 1: Physicochemical Properties and Storage of SGC-CK2-1



Property	Value	Reference
Molecular Formula	C20H21N7O	[3]
Molecular Weight	375.43 g/mol	[1][4]
CAS Number	2470424-39-4	[1][3]
Appearance	White to beige powder	[4]
Purity	≥98% (HPLC)	[4]
Solubility	DMSO: Soluble (e.g., 2 mg/mL or 100 mM)	[3][4]
Acetonitrile: Slightly soluble	[3]	
Storage Conditions	Store at -20°C for long-term (≥ 4 years) or 2-8°C for short-term.	[3][4]
Stock Solution Stability	-80°C for 6 months; -20°C for 1 month.	[1]

Potency and Selectivity

SGC-CK2-1 exhibits high potency against CK2 isoforms with excellent selectivity over other kinases.[5][6] A structurally related but inactive compound, **SGC-CK2-1**N, is available and recommended for use as a negative control in experiments to ensure observed effects are due to CK2 inhibition.[2]

Table 2: In Vitro Potency and Selectivity of SGC-CK2-1



Target	Assay Type	IC50 Value	Reference
CK2α (CSNK2A1)	Enzymatic Assay	4.2 nM	[3][5]
CK2α' (CSNK2A2)	Enzymatic Assay	2.3 nM	[1][3]
CK2α (CSNK2A1)	NanoBRET Cellular Assay	36 nM	[1]
CK2α' (CSNK2A2)	NanoBRET Cellular Assay	16 nM	[1]
DYRK2	Enzymatic Assay	440 nM	[3]
HIPK1, -2, -3	Enzymatic Assay	3,700 nM, 3,400 nM, 8,100 nM	[3]

SGC-CK2-1 was profiled against 403 wild-type kinases and found to be highly selective, with potential off-targets being at least 100-fold weaker.[5]

Experimental Protocols

3.1. Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO).

Protocol:

- Bring the **SGC-CK2-1** vial to room temperature before opening.
- To prepare a 10 mM stock solution, add 266.4 μL of DMSO to 1 mg of **SGC-CK2-1** (MW: 375.43 g/mol).
- Vortex thoroughly to ensure the compound is fully dissolved. Warming and/or sonication can be used to aid dissolution if precipitation occurs.[1]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store aliquots at -20°C or -80°C.[1]



3.2. In Vitro Cell-Based Assay Protocol

This protocol provides a general workflow for treating cultured cells with SGC-CK2-1.

Recommended Concentrations:

- For cellular target engagement and pathway analysis (e.g., Akt phosphorylation),
 concentrations from 10 nM to 1 μM are effective.[3][7]
- The recommended concentration for general cellular use is up to 500 nM.[5]
- Studies have used concentrations up to 10 μM.[2][7]

Table 3: Recommended Concentrations for Cellular Assays

Application	Cell Line Example	Concentration Range	Reference
Inhibition of Akt Phosphorylation	HCT116, MIN6	0.01 - 10 μΜ	[3][7]
Insulin Production/Secretion	MIN6	1 - 10 μΜ	[7]
Antiproliferation Assays	U-937	~120 nM (IC50)	[1][2]
Antiproliferation Assays	Most cancer cell lines	Minimal effect up to 10 μΜ	[2][4]

Workflow:

- Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere overnight.
- Preparation of Working Solutions: Dilute the SGC-CK2-1 stock solution in cell culture
 medium to the desired final concentrations. Prepare a vehicle control (e.g., 0.1% DMSO) and
 a negative control using SGC-CK2-1N. The final DMSO concentration should not exceed 1%
 (v/v).[7]



- Treatment: Remove the old medium from the cells and add the medium containing SGC-CK2-1, the negative control, or the vehicle control.
- Incubation: Incubate the cells for the desired time period (e.g., 24 to 72 hours).[7][8]
- Downstream Analysis: Harvest cells for analysis.
 - Western Blot: Lyse cells and perform Western blotting to detect changes in protein phosphorylation, such as the reduction of Akt phosphorylation at Serine 129 (pAkt S129), a direct downstream target of CK2.[7]
 - qRT-PCR: Isolate total RNA to analyze changes in gene expression.
 - Cell Viability/Proliferation Assays: Use assays like WST-1 or Trypan Blue exclusion to assess effects on cell viability.
- 3.3. Considerations for In Vivo Experiments

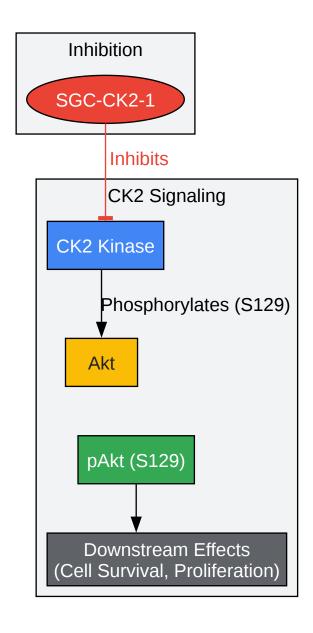
SGC-CK2-1 is not recommended for in vivo studies in its current form.[6][9] Its structural properties lead to moderate aqueous solubility and rapid metabolic clearance.[6][9] Approximately 60% of the compound is degraded in mouse liver microsomes within 30 minutes.[6] Pharmacokinetic properties have not been fully interrogated.[5]

Signaling Pathway and Workflow Diagrams

CK2 Signaling Pathway Inhibition

Protein Kinase CK2 is a constitutively active kinase that phosphorylates hundreds of substrates, including the key signaling protein Akt. **SGC-CK2-1** acts as an ATP-competitive inhibitor, blocking this phosphorylation event.





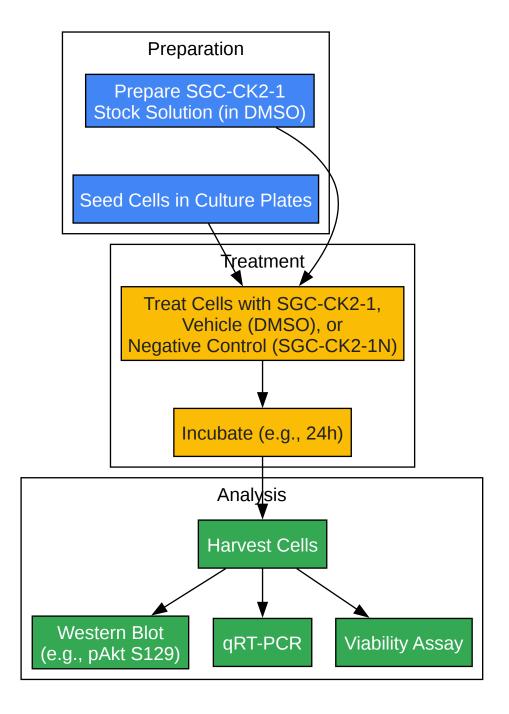
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Caption: Inhibition of the CK2 signaling pathway by SGC-CK2-1.

Experimental Workflow for In Vitro Studies

The following diagram outlines a typical experimental workflow for evaluating the effects of **SGC-CK2-1** in a cell-based assay.





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Caption: General experimental workflow for cell-based assays using SGC-CK2-1.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 -PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. SGC-CK2-1 ≥98% (HPLC) | 2470424-39-4 [sigmaaldrich.com]
- 5. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
- 6. mdpi.com [mdpi.com]
- 7. SGC-CK2-1 Is an Efficient Inducer of Insulin Production and Secretion in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling PMC [pmc.ncbi.nlm.nih.gov]
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